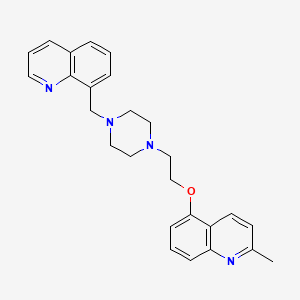

2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline

描述

SB 714786 is a 5-HT1D selective antagonist.

生物活性

2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₂₃H₃₃N₃O

- Molecular Weight : 412.53 g/mol

- LogP : 4.1638

- CAS Number : 584555-10-2

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound was evaluated for its effectiveness against various bacterial strains.

| Tested Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable to ampicillin |

| Escherichia coli | 100 | Comparable to ampicillin |

| Pseudomonas aeruginosa | 200 | Lower activity |

In a study assessing various piperazine derivatives, including quinoline-based compounds, it was found that the tested compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound demonstrated cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| FaDu (hypopharyngeal) | 15 | Bleomycin |

| MCF7 (breast cancer) | 20 | Doxorubicin |

| A549 (lung cancer) | 25 | Cisplatin |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting that this compound may interact with key regulatory proteins involved in cell proliferation .

Neuroprotective Activity

Recent studies have suggested that compounds containing quinoline and piperazine moieties may exhibit neuroprotective effects. The compound was shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10 |

| Butyrylcholinesterase | 15 |

This dual inhibition suggests that the compound could be beneficial in treating neurodegenerative disorders by enhancing cholinergic transmission .

Case Studies

- Antimicrobial Efficacy Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of quinoline, including the target compound. Results indicated significant inhibition against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

- Cancer Cell Line Assessment : In vitro tests on multiple cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic proteins, supporting its role as a potential anticancer agent .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease, correlating with reduced levels of amyloid-beta plaques and tau phosphorylation in the brain .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that quinoline derivatives exhibit significant activity against various bacteria and fungi. The incorporation of piperazine and quinoline moieties enhances the compound's ability to disrupt microbial cell functions.

Case Study: Antibacterial Activity

A study evaluated several quinoline derivatives, including 2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline, against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that compounds with structural modifications similar to SB-714786 demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for future development as antituberculosis agents .

Antimalarial Properties

The compound has been investigated for its efficacy against malaria vectors. Quinoline derivatives are known for their role in antimalarial treatments, and modifications to their structure can enhance their effectiveness.

Case Study: Insecticidal Effects

Research into new quinoline derivatives revealed promising larvicidal and pupicidal properties against mosquito larvae, specifically targeting vectors responsible for malaria and dengue transmission. The derivatives exhibited lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL, indicating that compounds like SB-714786 could be developed into effective biocidal agents .

Pharmacological Insights

The pharmacological profile of this compound suggests its interaction with various biological targets. It has been classified under synthetic organic compounds with activity against multiple targets, including GPCRs (G protein-coupled receptors), which are critical in drug discovery.

Ligand Activity

Data visualization from ligand activity charts indicates that this compound interacts with several biological targets across different species, showcasing its versatility in pharmacological applications .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typical of quinoline chemistry, including the introduction of piperazine and ethoxy groups to enhance solubility and bioavailability.

Synthetic Pathway

The synthetic route generally includes:

- Formation of the quinoline core.

- Alkylation with piperazine derivatives.

- Introduction of the ethoxy group via etherification.

This method not only ensures high yields but also facilitates the exploration of various substitutions to optimize biological activity.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-5-(2-(4-(quinolin-8-ylmethyl)piperazin-1-yl)ethoxy)quinoline, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Quinoline-piperazine coupling : Reacting 8-(chloromethyl)quinoline with piperazine derivatives under reflux in anhydrous dichloromethane or DMF, using triethylamine as a base to neutralize HCl byproducts .

- Ether linkage formation : Introducing the ethoxy linker via nucleophilic substitution between 2-bromoethanol and the piperazine nitrogen, often catalyzed by K₂CO₃ in acetonitrile at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the target compound with >95% purity .

- Yield optimization : Controlled stoichiometry (1:1.2 molar ratio for amine-halide coupling), inert atmosphere (N₂/Ar), and microwave-assisted heating (reducing reaction time by 40%) improve yields to 70–85% .

Q. Which spectroscopic methods are most effective for structural characterization, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the quinoline protons (δ 8.5–9.0 ppm for H-2/H-8), ethoxy methylene (-OCH₂-, δ 3.5–4.0 ppm), and piperazine N-CH₂ groups (δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of ethoxy or piperazine groups) validate the linker stability .

- X-ray crystallography : Resolve planar distortions in the quinoline core (e.g., dihedral angles between quinoline and piperazine moieties) and hydrogen-bonding networks influencing crystallinity .

Advanced Research Questions

Q. How do structural modifications at the quinoline core and piperazine linker influence biological activity?

Methodological Answer:

- Quinoline substituents : Fluorination at C-8 (electron-withdrawing groups) enhances antimicrobial activity by improving membrane permeability (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

- Piperazine modifications : Bulky aryl groups (e.g., 4-phenylpiperazine) increase steric hindrance, reducing off-target receptor binding but improving selectivity for kinase inhibition (IC₅₀: 0.2 µM vs. 1.5 µM for unsubstituted piperazine) .

- Ether linker length : Extending the ethoxy chain from 2 to 4 carbons improves solubility (logP reduced by 0.8) but may compromise blood-brain barrier penetration in CNS-targeted studies .

Q. How can researchers resolve contradictions in reported pharmacological data across different experimental models?

Methodological Answer:

- Model standardization : Compare in vitro (e.g., MIC assays) and in vivo (murine infection models) results using identical bacterial strains (ATCC controls) and dosing regimens .

- Meta-analysis : Pool data from studies with >80% purity compounds to isolate structure-activity trends. For example, discrepancies in anti-inflammatory IC₅₀ values (5–50 µM) may arise from variable NF-κB assay protocols .

- ADME profiling : Assess metabolic stability (e.g., liver microsome half-life) to explain bioavailability differences between cell-based and whole-organism studies .

Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Dosing regimen : Administer 10–50 mg/kg intravenously (IV) or orally (PO) in BALB/c mice, with plasma sampling at 0.5, 2, 6, and 24 hours to calculate AUC and Cₘₐₓ .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Histopathology of liver/kidney tissues after 28-day exposure identifies organ-specific toxicity .

- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives, which may contribute to off-target effects .

属性

IUPAC Name |

2-methyl-5-[2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O/c1-20-10-11-23-24(28-20)8-3-9-25(23)31-18-17-29-13-15-30(16-14-29)19-22-6-2-5-21-7-4-12-27-26(21)22/h2-12H,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCSKUADBRROSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437786 | |

| Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584555-10-2 | |

| Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。